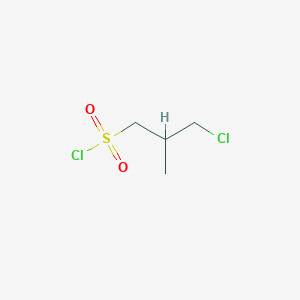

3-Chloro-2-methylpropane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Chloro-2-methylpropane-1-sulfonyl chloride" is a chemical entity that can be inferred to possess a sulfonyl chloride group attached to a propane derivative. While the specific compound is not directly mentioned in the provided papers, sulfonyl chlorides are a class of organic compounds that are commonly used as reagents in organic synthesis due to their ability to introduce sulfonyl groups into other molecules .

Synthesis Analysis

The synthesis of sulfonyl chlorides and their derivatives is a topic of interest in several studies. For instance, the synthesis of functional aromatic multisulfonyl chlorides involves a sequence of reactions, with the final step being the oxidative chlorination of certain precursors to yield the desired sulfonyl chlorides . Another study describes the asymmetric addition of sulfonyl chloride to 1-phenylpropene catalyzed by a ruthenium complex, leading to optically active adducts . These methods highlight the versatility of sulfonyl chlorides in synthesis and their potential for creating complex molecules with specific configurations.

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides typically includes a sulfur atom double-bonded to two oxygen atoms and a chlorine atom, forming the sulfonyl chloride group. This functional group is highly reactive due to the presence of the electrophilic sulfur and the good leaving group properties of the chlorine atom. The reactivity of this group is central to its use in various chemical reactions .

Chemical Reactions Analysis

Sulfonyl chlorides are involved in a variety of chemical reactions. They can undergo radical processes, such as the visible-light-catalyzed C-C bond difunctionalization reaction, which includes a radical process for the construction of C-S and C-C bonds . They also react with bidentate nucleophiles to form fused heterocycles, although these products may not be stable . Additionally, sulfonyl chlorides can be used to synthesize N-sulfonyl imines, showcasing their utility as electrophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. They are typically reactive electrophiles due to the sulfur atom's ability to accept electrons. The presence of the sulfonyl chloride group also imparts certain solubility characteristics to the compounds, which can be manipulated for synthesis and purification purposes . The reactivity of sulfonyl chlorides with various nucleophiles, as well as their ability to participate in radical reactions, is a testament to their diverse chemical behavior .

Applications De Recherche Scientifique

Synthesis of Sulfonyl Chlorides

Sulfonyl chlorides serve as key intermediates in the production of a wide range of chemical compounds, including detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. A novel method for the synthesis of sulfonyl chlorides, which potentially includes compounds like 3-Chloro-2-methylpropane-1-sulfonyl chloride, involves the oxidation of thiols and disulfides with chlorine dioxide. This method offers a convenient and high-yield approach without the need for severe reaction conditions or high pressure, highlighting the importance of sulfonyl chlorides in industrial and laboratory-scale production (Lezina, Rubtsova, & Kuchin, 2011).

Antibacterial Coatings

Research into N-halamine polyelectrolytes for antibacterial coatings on various substrates demonstrates the potential for using sulfonyl chloride derivatives in biomedical applications. Specifically, coatings derived from sulfonyl chloride-based compounds exhibit significant biocidal efficacies against common pathogens like Staphylococcus aureus and Escherichia coli. These findings underscore the role of sulfonyl chloride derivatives in developing antimicrobial coatings for healthcare settings, with implications for reducing infection rates and enhancing patient safety (Liu et al., 2015).

Catalysis and Green Chemistry

The synthesis of N-sulfonyl imines using Brønsted acidic ionic liquids demonstrates the catalytic capabilities of sulfonyl chloride derivatives in promoting efficient and environmentally friendly chemical reactions. This research highlights the utility of sulfonyl chloride derivatives in facilitating reactions at room temperature, offering high yields and short reaction times for the synthesis of valuable organic compounds (Zolfigol et al., 2010).

Organic Synthesis Innovations

The use of sulfonyl chlorides in Friedel-Crafts sulfonylation reactions within unconventional media, such as 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, showcases the innovative applications of these compounds in organic synthesis. This research illustrates how sulfonyl chlorides can enhance reactivity and yield under ambient conditions, further emphasizing the versatility of sulfonyl chloride derivatives in synthetic chemistry (Nara, Harjani, & Salunkhe, 2001).

Safety and Hazards

Mécanisme D'action

Mode of Action

3-Chloro-2-methylpropane-1-sulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that can participate in various chemical reactions. It can react with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These reactions typically involve the replacement of the chloride group with the nucleophile .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH and temperature of its environment. Additionally, its stability could be influenced by exposure to light or heat .

Propriétés

IUPAC Name |

3-chloro-2-methylpropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2S/c1-4(2-5)3-9(6,7)8/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVZLYQJWRKACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid](/img/structure/B2527451.png)

![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2527454.png)

![6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2527460.png)

![1-ethyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2527464.png)

![Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate](/img/structure/B2527468.png)

![5-[[4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2527470.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2527471.png)